2-(2,3,4-Trifluoro-phenoxy)acetonitrile

Description

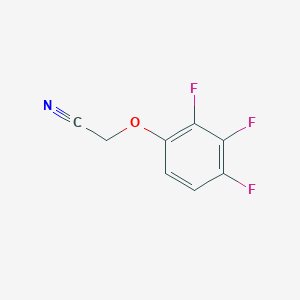

2-(2,3,4-Trifluoro-phenoxy)acetonitrile is a fluorinated aromatic nitrile characterized by a phenoxy group substituted with fluorine atoms at the 2-, 3-, and 4-positions, attached to an acetonitrile moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance stability and modulate reactivity.

Properties

IUPAC Name |

2-(2,3,4-trifluorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKOBRLNYIOZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCC#N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile typically involves the reaction of 2,3,4-trifluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluoro-phenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

Amides: Formed from nucleophilic substitution reactions.

Quinones: Formed from oxidation reactions.

Primary amines: Formed from reduction reactions.

Scientific Research Applications

Pharmaceuticals

The compound has garnered attention in pharmaceutical research due to its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity:

- Antimicrobial Activity : Preliminary studies indicate that 2-(2,3,4-Trifluoro-phenoxy)acetonitrile exhibits antimicrobial properties against various pathogens. For instance, it has shown significant inhibition zones in tests against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Research has demonstrated that this compound can act as a competitive inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This property suggests applications in pharmacokinetics and toxicology studies.

- Anticancer Potential : Early-stage investigations have indicated that the compound may possess anticancer properties. Studies are ongoing to elucidate its mechanisms of action and efficacy against different cancer cell lines.

Agrochemicals

The unique chemical properties of this compound make it suitable for applications in agrochemicals:

- Pesticide Development : Its trifluoromethyl group enhances the compound's stability and efficacy as a pesticide or herbicide. The compound's ability to interact with biological targets can be exploited to develop more effective agrochemical agents.

Material Science Applications

The compound's chemical reactivity allows for its use in material science:

- Fluorinated Polymers : It can serve as a building block for synthesizing fluorinated polymers with enhanced thermal and chemical resistance. These materials are valuable in various industrial applications where durability is critical.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones compared to control groups.

Enzyme Interaction Studies

Research focused on the compound's interaction with cytochrome P450 enzymes revealed that it could act as a competitive inhibitor. This finding suggests potential applications in drug metabolism studies.

Anticancer Research

Early-stage research indicates that the compound may possess anticancer properties warranting further investigation into its mechanisms and efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Fluorine Position and Count : The 2,3,4-trifluoro substitution in the target compound creates a distinct electronic environment compared to 2,4,5-Trifluorophenylacetonitrile . The meta and para fluorine atoms in the latter may reduce steric hindrance, favoring nucleophilic substitution reactions.

- Functional Group Diversity : Compounds like 2-[3-methoxy-4-(trifluoroethoxy)phenyl]acetonitrile introduce alkoxy groups (OCH₃, OCH₂CF₃), increasing polarity and hydrogen-bonding capacity, which could improve bioavailability compared to purely fluorinated analogs.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ~195.12 g/mol) is heavier than simpler analogs like (3-Fluoro-5-methoxyphenyl)acetonitrile (165.16 g/mol) , likely reducing aqueous solubility but enhancing lipid membrane permeability.

- Purity and Stability : High-purity analogs (>97% ) suggest stringent synthetic protocols, while trifluoroethoxy-containing compounds may require specialized storage due to hydrolytic sensitivity.

Research Findings and Gaps

- Synthetic Methods : highlights optimized conditions for triazole derivatives, suggesting that the target compound could be synthesized via similar Pd-catalyzed coupling or nucleophilic displacement .

- Structural Characterization : SMILES and InChI data for analogs provide a blueprint for predicting the target compound’s reactivity using computational tools.

- Data Limitations: Direct biological activity or thermodynamic data (e.g., melting point, logP) for this compound are absent in the evidence, necessitating experimental validation.

Biological Activity

2-(2,3,4-Trifluoro-phenoxy)acetonitrile is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluorophenoxy group attached to an acetonitrile moiety. Its molecular formula is C9H6F3NO, indicating a significant degree of fluorination which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. The trifluoromethyl group is known to enhance the potency of compounds against certain cancer cell lines by altering their interaction with biological targets .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic applications in diseases where these enzymes are overactive. For instance, fluorinated compounds often exhibit increased binding affinity to enzyme active sites due to their unique electronic properties .

The mechanism by which this compound exerts its effects involves:

- Target Interaction : The trifluorophenyl group may interact with hydrophobic pockets in proteins or enzymes, potentially leading to inhibition or modulation of their activity. This interaction is crucial for understanding how the compound can alter biological pathways .

- Cellular Uptake : The lipophilicity imparted by the trifluoromethyl group may facilitate cellular uptake, enhancing the compound's bioavailability and effectiveness within target cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antiproliferative Activity : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, it was reported that the compound showed an IC50 value in the micromolar range against specific tumor cell lines, indicating its potential as a chemotherapeutic agent .

- Enzyme Inhibition Studies : A study highlighted that this compound could inhibit enzymes involved in metabolic pathways related to cancer progression. The binding affinity was assessed through molecular docking studies, revealing a strong interaction with the target enzyme's active site .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.